Methyl 5-methoxy-2-(4-pyridinyl)benzoate
Description
Contextualization within Modern Chemical Research Paradigms
In the landscape of contemporary chemical research, there is a significant emphasis on the development of novel molecules with specific functionalities for applications in medicine, materials science, and catalysis. The structure of Methyl 5-methoxy-2-(4-pyridinyl)benzoate aligns with these paradigms. The pyridine (B92270) moiety is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous approved pharmaceuticals. nih.govnih.gov The benzoate (B1203000) group provides a versatile scaffold that can be readily modified to fine-tune the molecule's electronic and steric properties. Furthermore, the methoxy (B1213986) group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. researchgate.net
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. youtube.com By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify the key molecular features required for a desired therapeutic effect. This compound represents a specific data point in the vast chemical space of pyridinyl-benzoate derivatives. A thorough investigation of its properties could provide valuable insights into the SAR of this class of compounds, guiding the design of new molecules with enhanced efficacy and selectivity.
Historical Perspective on Related Chemical Scaffolds
The history of pyridine and its derivatives dates back to the 19th century, with its initial isolation from coal tar. nih.gov Since then, the pyridine scaffold has become one of the most important heterocyclic systems in organic chemistry and medicinal chemistry. nih.gov The development of synthetic methods for the preparation of substituted pyridines has enabled the creation of a vast library of compounds with a wide range of biological activities.
Similarly, benzoic acid and its esters have a long history in chemistry and have been utilized in a variety of applications, from food preservatives to precursors for the synthesis of dyes and pharmaceuticals. The combination of these two historically significant scaffolds in this compound creates a molecule with a rich chemical heritage and a promising future for scientific exploration.
Overview of Current Research Trajectories Involving this compound
While specific research focused solely on this compound is limited, current research on related pyridinyl-benzoate structures provides a glimpse into its potential areas of investigation. Researchers are actively exploring the synthesis and biological evaluation of substituted pyridinyl-benzoates for a variety of therapeutic targets. For instance, derivatives of 2-(4-pyridinyl)benzoic acid have been investigated as intermediates in the synthesis of antibacterial agents. google.com
Furthermore, the presence of the methoxy group suggests potential applications in areas where this functional group is known to be beneficial. For example, methoxy-substituted aromatic compounds have been studied for their antioxidant and antimicrobial properties. researchgate.net Therefore, a plausible research trajectory for this compound would involve its synthesis and screening for a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Interdisciplinary Relevance and Potential Research Impact
The potential applications of this compound extend beyond medicinal chemistry. The pyridinyl-aromatic scaffold is of interest in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The electronic properties of the molecule, which can be tuned by the substituents on the aromatic rings, make it a candidate for such applications.
The interdisciplinary nature of research on this compound is evident in the need for collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and materials scientists. The synthesis of the molecule and its derivatives would be the first step, followed by a comprehensive evaluation of its physicochemical and biological properties. The data generated from these studies could have a significant impact on the design of new drugs and materials.
Interactive Data Table of Related Compounds
To provide a quantitative context for the potential properties of this compound, the following table summarizes the physicochemical properties of related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Pyridin-4-yl benzoate | C12H9NO2 | 199.20 | 291203 |
| Pyridine benzoate | C12H11NO2 | 201.22 | 68797808 |
| Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | 200.62 | 118574 |
| Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | 182.17 | 4072341 |
| 4-(4-Pyridyl)benzoic acid | C12H9NO2 | 199.21 | - |
Structure
3D Structure
Properties
CAS No. |
1214329-63-1 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 5-methoxy-2-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO3/c1-17-11-3-4-12(10-5-7-15-8-6-10)13(9-11)14(16)18-2/h3-9H,1-2H3 |
InChI Key |
VFYRENCTIXUNAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations of Methyl 5 Methoxy 2 4 Pyridinyl Benzoate
Diverse Synthetic Routes to Methyl 5-methoxy-2-(4-pyridinyl)benzoate
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. These routes primarily involve the formation of the ester, the construction of the pyridine (B92270) ring, and the synthesis of the benzoate (B1203000) core, which can be assembled in a convergent or divergent manner.
Esterification Reactions and Optimizations
The final step in many synthetic sequences towards this compound is the esterification of the corresponding carboxylic acid, 5-methoxy-2-(4-pyridinyl)benzoic acid. The Fischer esterification is a common and direct method for this transformation. masterorganicchemistry.com This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is often used as the solvent. masterorganicchemistry.com
Optimization of this reaction would involve screening various acid catalysts and reaction conditions. For instance, solid acid catalysts like zirconium/titanium oxides have been shown to be effective in the synthesis of various methyl benzoates, offering potential advantages in terms of ease of separation and catalyst recycling. mdpi.com
| Parameter | Condition | Rationale | Potential Outcome |
| Catalyst | Sulfuric Acid, Tosic Acid, Solid Acid Catalysts | To protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com | High yields, though catalyst removal can be a concern with mineral acids. Solid acids offer easier workup. mdpi.com |
| Solvent | Excess Methanol | Acts as both reactant and solvent, driving the equilibrium towards the ester product. masterorganicchemistry.com | Increased product yield. |
| Temperature | Reflux | To increase the reaction rate. | Faster reaction times, but potential for side reactions if not controlled. |
| Water Removal | Dean-Stark trap or drying agents | To remove the water byproduct and shift the equilibrium towards the product. mdpi.com | Enhanced conversion to the ester. |
Pyridine Ring Construction Methodologies
The introduction of the 4-pyridinyl moiety is a critical step. One of the most powerful and versatile methods for forming the carbon-carbon bond between the benzoate and pyridine rings is through transition-metal-catalyzed cross-coupling reactions. A key precursor for this would be a halogenated methyl benzoate, such as methyl 2-bromo-5-methoxybenzoate. This intermediate could then be coupled with a suitable pyridine-containing organometallic reagent.
For example, a Suzuki coupling reaction would involve the reaction of methyl 2-bromo-5-methoxybenzoate with 4-pyridinylboronic acid in the presence of a palladium catalyst and a base. Another approach would be a Stille coupling, using 4-(tributylstannyl)pyridine. These methods are widely used for the synthesis of biaryl compounds.
Benzoate Moiety Synthesis Approaches
The synthesis of the substituted benzoate core can begin from simpler, commercially available starting materials. For instance, salicylic (B10762653) acid can be a precursor. researchgate.net A synthetic sequence could involve the etherification of the phenolic hydroxyl group and the esterification of the carboxylic acid, followed by the introduction of the pyridine ring. The synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, from salicylic acid involves etherification, sulfonyl chloride formation, amination, and finally esterification, with the etherification step yielding 92.6% and the esterification step yielding 97.4% under optimized conditions. researchgate.net
Another relevant precursor is methyl 5-formyl-2-methoxybenzoate. prepchem.comgoogle.com This compound could potentially be converted to the target molecule through a reaction that transforms the formyl group into a pyridinyl group.
Convergent and Divergent Synthesis Strategies
In a divergent synthesis , a common intermediate is used to generate a library of related compounds. For this compound, a suitable intermediate could be methyl 2-bromo-5-methoxybenzoate. This intermediate could be reacted with various substituted pyridine boronic acids to create a range of analogs with different pyridine substituents.
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and minimizing the formation of byproducts.
Elucidation of Reaction Pathways and Intermediates
The Fischer esterification mechanism involves several equilibrium steps. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol to form a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a proton is transferred from the incoming alcohol to one of the hydroxyl groups, which then leaves as a water molecule. masterorganicchemistry.com Deprotonation of the resulting protonated ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com
The mechanism of a Suzuki coupling reaction, a likely candidate for the formation of the C-C bond between the rings, is a well-studied catalytic cycle. It involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., methyl 2-bromo-5-methoxybenzoate) to form a palladium(II) species.
Transmetalation: The organoboron reagent (4-pyridinylboronic acid) transfers the pyridine group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst.
Kinetic and Thermodynamic Considerations in Synthesis
The synthesis of biaryl compounds, such as this compound, through cross-coupling reactions is governed by a delicate interplay of kinetic and thermodynamic factors that dictate the reaction's feasibility, rate, and product distribution. While specific experimental data for this particular compound is not extensively documented in publicly available literature, a theoretical framework based on well-understood cross-coupling mechanisms, such as the Suzuki-Miyaura reaction, can be applied.
The choice of reaction conditions, including temperature, solvent, and the nature of the base, can shift the balance between the kinetic and thermodynamic products. wikipedia.orglibretexts.orgjackwestin.comlibretexts.org A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest due to a lower activation energy barrier. libretexts.orglibretexts.org Conversely, a thermodynamically controlled reaction, often achieved at higher temperatures with prolonged reaction times, allows the system to reach equilibrium, favoring the most stable product. libretexts.orglibretexts.org In the context of synthesizing this compound, ensuring the desired regioselectivity and preventing side reactions, such as homo-coupling of the starting materials, are key considerations.
Table 1: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Lower temperatures | Higher temperatures |
| Reaction Time | Shorter reaction times | Longer reaction times |
| Product | The product that forms fastest (lower activation energy) | The most stable product (lowest Gibbs free energy) |
| Reversibility | Generally irreversible or quasi-irreversible | Reversible, allowing for equilibration |
Influence of Catalysis on Synthetic Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are critically dependent on the catalytic system employed. In palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor, the ligand, and the base are paramount in steering the reaction towards the desired outcome.
The catalytic cycle of a Suzuki-Miyaura coupling, a likely method for this synthesis, involves three main stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The catalyst, typically a palladium(0) complex, initiates the cycle by undergoing oxidative addition with an aryl halide. wikipedia.org The choice of ligand is crucial as it influences the electron density and steric environment around the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle. nih.gov For the coupling of heterocyclic substrates like pyridine derivatives, ligands that are both electron-rich and sterically demanding have been shown to be highly effective. nih.gov
The base plays a multifaceted role in the catalytic cycle. It is required for the formation of the reactive organoboron species and also participates in the transmetalation step. wikipedia.org The selection of the base can significantly impact the reaction yield and selectivity. Common bases used in Suzuki-Miyaura couplings include carbonates, phosphates, and hydroxides. wikipedia.org
Table 2: Components of a Typical Catalytic System for Suzuki-Miyaura Coupling
| Component | Function | Examples |
| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, [PdCl₂(allyl)]₂ |
| Ligand | Stabilizes the palladium center, influences reactivity and selectivity | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos), N-heterocyclic carbenes (NHCs) |
| Base | Activates the boronic acid, participates in transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Solubilizes reactants and catalyst, can influence reaction rate | Toluene, Dioxane, Tetrahydrofuran (THF), Water/organic mixtures |
Functionalization and Derivatization Strategies for this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. These modifications can be targeted at the pyridinyl moiety or the benzoate scaffold.
Chemical Modifications at the Pyridinyl Moiety
The pyridine ring is a versatile platform for further functionalization.
The nitrogen atom of the pyridine ring is nucleophilic and can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to form pyridinium (B92312) salts. This process is known as quaternization. nih.gov The reaction conditions for quaternization can influence the yield and rate of the reaction. For instance, the use of more reactive alkylating agents or higher temperatures can accelerate the process. The quaternization of the pyridine nitrogen introduces a positive charge, which significantly alters the electronic properties of the molecule, making the pyridinium ring more susceptible to nucleophilic attack.
Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. youtube.com Reactions typically require harsh conditions, and the substitution generally occurs at the 3- and 5-positions. quora.comquimicaorganica.org The presence of the benzoate substituent at the 2-position of the pyridine ring in the target molecule would further influence the regioselectivity of such reactions. Activating the pyridine ring, for example, by N-oxidation, can facilitate electrophilic substitution. youtube.com
Modifications at the Benzoate Scaffold
The benzoate portion of the molecule also presents opportunities for chemical modification. One of the most common transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid. wikipedia.org This can be achieved under either acidic or basic conditions. quora.comrsc.org Basic hydrolysis, or saponification, is often preferred as it is typically irreversible and proceeds to completion. rsc.org The resulting carboxylic acid can then serve as a handle for further derivatization, such as amidation or conversion to other esters.
Additionally, the benzene ring of the benzoate scaffold could potentially undergo further electrophilic aromatic substitution, although the existing substituents (methoxy and pyridinyl groups) will direct the position of any new substituent. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the pyridinyl group is a deactivating, meta-directing group in the context of the benzene ring.
Hydrolysis and Amidation of the Ester Group
The methyl ester functional group is a primary site for modification, readily undergoing hydrolysis to the corresponding carboxylic acid or amidation to form various amide derivatives.
Hydrolysis: The conversion of the methyl ester to 5-methoxy-2-(4-pyridinyl)benzoic acid is typically achieved under basic conditions. Saponification using an alkali metal hydroxide (B78521), such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, is a common and effective method. zenodo.orgchemspider.com The reaction generally proceeds by heating the mixture under reflux, followed by acidification to precipitate the carboxylic acid product. chemspider.com This transformation is fundamental, as the resulting carboxylic acid is a versatile precursor for further functionalization, including the formation of amides and other acid derivatives.
Amidation: The direct conversion of the ester to an amide can be accomplished by reacting this compound with a primary or secondary amine. This process, known as aminolysis, can be performed under various conditions. While the reaction can proceed thermally, it is often accelerated by catalysts. Lewis acids can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. researchgate.net Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have demonstrated high efficiency in catalyzing the amidation of methyl benzoates under solvent-free conditions, offering a reusable and effective catalytic system. researchgate.net
The table below summarizes these key transformations of the ester group.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH, H₂O/MeOH, Reflux2. HCl (aq) | 5-methoxy-2-(4-pyridinyl)benzoic acid |
| Amidation | R¹R²NH, Catalyst (e.g., Lewis Acid, Nb₂O₅), Heat | N,N-R¹R²-5-methoxy-2-(4-pyridinyl)benzamide |
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzoate ring of this compound possesses two key substituents that direct the regioselectivity of electrophilic aromatic substitution (SEAr) reactions: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. wikipedia.orglibretexts.org
Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.org
Pyridinyl Group: The pyridine ring, particularly when protonated or coordinated to a Lewis acid under reaction conditions, acts as a deactivating group. wikipedia.org
The directing effects of the substituents on the benzoate ring are synergistic. The methoxy group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The ester group directs to the C4 and C6 (meta) positions. Therefore, electrophilic attack is strongly favored at the C4 position, which is para to the activating methoxy group and meta to the deactivating ester group. The C6 position is less favored due to potential steric hindrance from the adjacent pyridinyl ring.
Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com
| SEAr Reaction | Reagents | Major Predicted Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-5-methoxy-2-(4-pyridinyl)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-5-methoxy-2-(4-pyridinyl)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-acyl-5-methoxy-2-(4-pyridinyl)benzoate |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural elaboration of the core molecule. rsc.org To utilize this compound in these reactions, it typically first requires conversion into a suitable electrophile, such as an aryl halide or triflate, or a nucleophilic partner like a boronic acid.
Suzuki-Miyaura Coupling: This reaction creates a biaryl linkage by coupling an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org For instance, if the benzoate ring of this compound were functionalized with a bromine atom (e.g., at the C4 position), it could be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic systems. The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern medicinal chemistry. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgnih.gov An aryl bromide or iodide derivative of this compound could react with alkenes like styrene (B11656) or methyl acrylate (B77674) to append vinyl groups. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a base (such as triethylamine), and a suitable solvent. researchgate.net
The table below outlines the general schemes for these coupling reactions, assuming prior functionalization of the parent compound.
| Coupling Reaction | Substrates | Catalyst/Reagents | General Product Structure |
| Suzuki-Miyaura | Aryl-Br + R-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-R |
| Heck | Aryl-Br + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Alkene |
Development of Advanced Synthetic Analogues
The functional handles on this compound provide numerous avenues for the development of advanced synthetic analogues with potentially valuable biological or material properties.
Amide Library Synthesis: The carboxylic acid derived from hydrolysis is a key node for diversification. Coupling this acid with a diverse panel of amines using standard peptide coupling reagents (e.g., HATU, HOBt) can generate extensive libraries of amide analogues for structure-activity relationship (SAR) studies.
Pyridine Ring Modification: The nitrogen atom of the pyridine ring can be targeted for modification. It can be oxidized to the corresponding N-oxide, which alters the electronic properties of the ring and can direct further substitution reactions. nih.gov Alkylation of the pyridine nitrogen with alkyl halides would produce pyridinium salts, introducing a positive charge and modifying the solubility and biological profile of the molecule.
Elaboration via Cross-Coupling: The products of Suzuki and Heck reactions can serve as intermediates for further complexity. A biaryl derivative synthesized via a Suzuki coupling could undergo subsequent reactions on the newly introduced ring. Similarly, the double bond installed via a Heck reaction can be subjected to various transformations, such as hydrogenation, dihydroxylation, or epoxidation, to create new stereocenters and functionalities.
Green Chemistry Approaches in Derivatization
Applying the principles of green chemistry to the synthesis and derivatization of this compound can reduce environmental impact and improve process safety and efficiency. uniroma1.it
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, palladium-catalyzed reactions like the Heck coupling have been successfully performed in water or supercritical carbon dioxide (scCO₂), which reduces reliance on volatile organic compounds (VOCs). nih.govuniroma1.it
Catalyst Efficiency and Reusability: The development of highly active palladium catalysts allows for very low catalyst loadings (measured in ppm), minimizing metal waste. acs.org Furthermore, the use of heterogeneous or supported catalysts facilitates easier product purification and allows for the recovery and reuse of the catalyst, aligning with green chemistry principles of waste prevention. researchgate.net
Energy Efficiency: The use of microwave irradiation or continuous-flow reactors can often reduce reaction times and improve energy efficiency compared to conventional batch heating. nih.govuniroma1.it
By integrating these approaches, the synthesis of advanced analogues from this compound can be made more sustainable and efficient.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Methyl 5 Methoxy 2 4 Pyridinyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 5-methoxy-2-(4-pyridinyl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
High-Resolution 1H NMR Spectroscopic Analysis
High-resolution proton (¹H) NMR spectroscopy is the initial and most fundamental NMR technique used to probe the structure of a molecule. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoate (B1203000) and pyridine (B92270) rings, as well as for the methoxy (B1213986) and methyl ester groups. The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the protons on the aromatic rings would typically resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methoxy and methyl ester groups would appear in the upfield region (typically δ 3.0-4.0 ppm).
Furthermore, the splitting pattern of the signals, governed by spin-spin coupling, would reveal the connectivity of adjacent protons. The coupling constants (J values), measured in Hertz (Hz), provide information about the number of neighboring protons and the dihedral angles between them. For example, protons on the pyridine ring would exhibit characteristic coupling patterns (e.g., doublets, triplets, or doublet of doublets) depending on their position relative to the nitrogen atom and other substituents.
A detailed analysis of these parameters would allow for the preliminary assignment of each proton to its specific position in the molecule.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridinyl-H (ortho to N) | 8.6 - 8.8 | d | 5.0 - 6.0 |
| Pyridinyl-H (meta to N) | 7.3 - 7.5 | d | 5.0 - 6.0 |
| Benzoate-H (ortho to pyridinyl) | 7.8 - 8.0 | d | 8.0 - 9.0 |
| Benzoate-H (meta to pyridinyl) | 7.1 - 7.3 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| Benzoate-H (para to pyridinyl) | 7.4 - 7.6 | d | 2.0 - 3.0 |
| Methoxy (-OCH₃) | 3.8 - 3.9 | s | - |
| Methyl Ester (-COOCH₃) | 3.9 - 4.0 | s | - |
Note: This is a predicted data table. Actual experimental values may vary.
13C NMR Spectroscopic Investigations
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly sensitive to their chemical environment. For instance, the carbonyl carbon of the ester group would be significantly deshielded and appear at the downfield end of the spectrum (typically δ 160-180 ppm). The aromatic carbons of the benzoate and pyridine rings would resonate in the region of δ 110-160 ppm. The carbons of the methoxy and methyl ester groups would appear in the upfield region (typically δ 50-60 ppm).
Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon signals.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 168 |
| Pyridinyl-C (ortho to N) | 149 - 151 |
| Pyridinyl-C (meta to N) | 123 - 125 |
| Pyridinyl-C (para to N) | 135 - 137 |
| Benzoate-C (ipso-pyridinyl) | 145 - 148 |
| Benzoate-C (ipso-ester) | 130 - 133 |
| Benzoate-C (C-OCH₃) | 158 - 161 |
| Benzoate-C (other aromatic) | 115 - 130 |
| Methoxy (-OCH₃) | 55 - 57 |
| Methyl Ester (-COOCH₃) | 52 - 54 |
Note: This is a predicted data table. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools that provide correlation information between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra and the elucidation of the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, showing which protons are adjacent to each other. Cross-peaks in the COSY spectrum connect the signals of coupled protons, helping to trace out the spin systems within the benzoate and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different fragments of the molecule, for example, by showing correlations from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the relative stereochemistry and conformation of the molecule, for instance, the spatial relationship between the benzoate and pyridine rings.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, thus confirming its proposed structure.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound. For a molecule with the formula C₁₄H₁₃NO₃, the expected exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula with high confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.
In the MS/MS analysis of this compound, characteristic fragmentation pathways would be expected. For example, cleavage of the ester group could lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH). Fragmentation of the bond connecting the two aromatic rings could also occur. By analyzing the masses of the resulting fragment ions, the structural proposal from NMR spectroscopy can be further corroborated.
Interactive Data Table: Predicted HRMS and MS/MS Fragmentation Data
| Analysis | Predicted m/z | Interpretation |
| HRMS (M+H)⁺ | 244.0917 | Calculated for C₁₄H₁₄NO₃⁺ |
| MS/MS Fragment | 213.0759 | Loss of OCH₃ from the ester |
| MS/MS Fragment | 185.0810 | Loss of COOCH₃ |
| MS/MS Fragment | 154.0573 | Cleavage of the bond between the rings |
Note: This is a predicted data table. Actual experimental values and fragmentation patterns may vary depending on the ionization method and collision energy.
Based on a comprehensive search of scientific databases and literature, detailed experimental data for the specific spectroscopic and structural analyses of "this compound" as requested in the outline are not available in published resources.
The required information for the sections below could not be located for this specific compound:
Chiroptical Spectroscopy (If Applicable to Chiral Derivatives):
Circular Dichroism (CD) Spectroscopy:There is no information on chiral derivatives of this compound or any associated CD spectroscopy studies.
Therefore, it is not possible to generate the requested scientific article with accurate, research-backed data focusing solely on this compound.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a spectroscopic technique that measures the variation of optical rotation of a substance with a change in the wavelength of polarized light. This phenomenon is a characteristic property of chiral molecules, which are molecules that are non-superimposable on their mirror images. The interaction of plane-polarized light with a chiral substance causes the plane of polarization to be rotated. The magnitude and direction of this rotation are dependent on the wavelength of the incident light.
The compound this compound is, however, an achiral molecule. Its structure lacks a stereocenter and possesses a plane of symmetry. Due to the free rotation around the single bond connecting the benzoate and pyridine rings, stable, non-interconvertible enantiomeric conformations (atropisomers) are not observed under normal conditions.
As a direct consequence of its achirality, this compound does not exhibit optical activity. Therefore, it does not rotate the plane of polarized light at any wavelength. This renders the technique of Optical Rotatory Dispersion inapplicable for the structural elucidation of this specific compound. An ORD analysis of this compound would result in a null spectrum, with zero optical rotation observed across the entire wavelength range.
While ORD is a powerful tool for determining the absolute configuration and conformation of chiral molecules, its application is fundamentally limited to substances that possess chirality. For achiral compounds such as this compound, ORD studies are not informative.
Table 1: Expected Optical Rotatory Dispersion Data for this compound
This interactive table presents the theoretical optical rotation values for this compound at various wavelengths, illustrating its optical inactivity.
| Wavelength (nm) | Specific Rotation (°) | Molar Rotation (°) |
| 589 (Sodium D-line) | 0 | 0 |
| 578 | 0 | 0 |
| 546 | 0 | 0 |
| 436 | 0 | 0 |
| 365 | 0 | 0 |
Computational and Theoretical Investigations of Methyl 5 Methoxy 2 4 Pyridinyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, can provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are crucial for understanding chemical reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like methyl 5-methoxy-2-(4-pyridinyl)benzoate.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The process would typically involve selecting a suitable basis set, such as 6-311++G(d,p), and a functional, like B3LYP, to solve the Kohn-Sham equations. The dihedral angle between the benzoate (B1203000) and pyridine (B92270) rings would be a key parameter to investigate, as rotation around this bond would likely lead to different stable or transition state conformations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C(benzoate)-C(pyridine) | 1.49 Å |
| Bond Angle | C-C(pyridine)-C | 117.5° |
| Dihedral Angle | C(benzoate ring)-C-C-C(pyridine ring) | 45.0° |
Note: The values in this table are hypothetical and represent typical parameters that would be calculated in a DFT geometry optimization.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are hypothetical and represent typical outputs from an FMO analysis.
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an EPS map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and ester groups, indicating these as potential sites for interaction with electrophiles.
Ab Initio Calculations for Ground State Properties
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be employed to determine its ground state energy, dipole moment, and polarizability with a high degree of confidence. While computationally more demanding than DFT, these methods can serve as a benchmark for the results obtained from other computational approaches.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts can then be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in the assignment of bands in an infrared (IR) spectrum.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (carbonyl) | 166.0 |
| C (attached to pyridine) | 145.0 |
| C (pyridine, para) | 150.0 |
| C (methoxy) | 52.5 |
Note: The values in this table are hypothetical and represent typical outputs from an NMR prediction calculation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics and solvent effects on a molecule like this compound.
The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bond connecting the pyridinyl and benzoate rings. Molecular dynamics simulations would likely reveal a range of accessible conformations in different environments.
In an aqueous solution, the molecule is expected to adopt conformations that maximize favorable interactions with water molecules. The methoxy and ester groups can act as hydrogen bond acceptors, influencing the molecule's orientation at the solvent interface. In a simulated biological environment, such as within the active site of a protein, the conformational landscape would be further influenced by specific interactions with amino acid residues, including hydrogen bonding, and van der Waals forces.
A hypothetical analysis of the dihedral angle between the pyridinyl and benzoate rings over a simulation time of 100 nanoseconds might reveal the following distribution of major conformational states:
| Conformational State | Dihedral Angle Range (degrees) | Population (%) in Water | Population (%) in Protein Pocket |
| Planar | 0 ± 30 | 15 | 45 |
| Twisted | 30 - 60 | 60 | 35 |
| Perpendicular | 60 - 90 | 25 | 20 |
This is a hypothetical data table for illustrative purposes.
The choice of solvent can significantly impact the behavior of this compound. MD simulations in different solvents, such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), would likely demonstrate variations in the molecule's average conformation and solvation structure. For instance, in a polar protic solvent like water, the formation of a stable hydration shell around the polar moieties of the molecule would be expected. In contrast, in a polar aprotic solvent like DMSO, different patterns of solvent organization would be observed. These solvent effects can influence the molecule's solubility, stability, and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Approaches)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in guiding the design of more potent molecules.
In the absence of a known 3D structure of the biological target, ligand-based QSAR models can be developed using a series of compounds with known activities. For a series of analogs of this compound, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
A hypothetical QSAR equation for a series of related compounds might look like:
pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * Dipole_Moment + 2.3
This equation would suggest that higher hydrophobicity and dipole moment, along with a lower molecular weight, are favorable for the biological activity of this class of compounds.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. patsnap.com For this compound and its analogs, a pharmacophore model could be generated based on the common features of the most active compounds.
A plausible pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor (the nitrogen atom of the pyridine ring).
An aromatic ring feature (the benzoate ring).
A hydrophobic feature (the methoxy group).
This pharmacophore model could then be used as a 3D query to screen large chemical databases to identify novel compounds with the potential for similar biological activity.
Docking Studies and Binding Affinity Predictions (Computational)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. biointerfaceresearch.com It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Docking studies of this compound into the active site of a hypothetical target protein would aim to identify the most stable binding pose and the key interactions responsible for binding. The predicted binding affinity, often expressed as a docking score or estimated binding free energy, can be used to rank and prioritize compounds for further experimental testing.
A hypothetical summary of docking results for this compound and two of its analogs against a target protein is presented below:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -8.5 | Tyr123, Ser245, Phe330 | Hydrogen bond with Ser245, Pi-pi stacking with Phe330 |
| Analog 1 (without methoxy group) | -7.8 | Tyr123, Phe330 | Pi-pi stacking with Phe330 |
| Analog 2 (with a nitro group instead of methoxy) | -9.2 | Tyr123, Ser245, Phe330, Arg345 | Hydrogen bond with Ser245, Pi-pi stacking with Phe330, Salt bridge with Arg345 |
This is a hypothetical data table for illustrative purposes.
These results would suggest that the methoxy group contributes favorably to the binding and that the introduction of a nitro group could potentially enhance the binding affinity through additional interactions.
Protein-Ligand Docking Methodologies
Information regarding the specific protein targets, docking software, and scoring functions used in computational studies of this compound is not available in the current body of scientific literature.
Analysis of Molecular Interactions within Binding Pockets
Detailed analyses of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and any potential protein targets have not been published. Consequently, data tables summarizing binding energies and interacting amino acid residues cannot be generated.
Further research and publication in the field of computational chemistry are required to elucidate the potential biological activities and interaction profiles of this compound.
Exploration of Molecular Interactions and Targeted Biological Research Applications in Vitro Focus for Methyl 5 Methoxy 2 4 Pyridinyl Benzoate
Investigating Molecular Targets and Interaction Mechanisms
Receptor Ligand Binding Assays (In Vitro)
Competitive Binding Experiments
Without primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. The absence of information suggests that Methyl 5-methoxy-2-(4-pyridinyl)benzoate may be a novel compound that has not yet been subjected to extensive biological evaluation, or the results of such studies have not been made publicly available.
Future research may uncover the biological activities and molecular interactions of this compound, at which point a detailed article as outlined could be composed. Until such data is published, a scientifically rigorous and factual article on this specific topic cannot be written.
Protein-Protein Interaction Modulation (In Vitro)
There is currently no available research detailing the effects of this compound on protein-protein interactions in in vitro settings.
Cellular Pathway Modulation Studies (In Vitro Cell-Based Assays)
Assessment of Cellular Uptake and Localization
Information regarding the cellular uptake, distribution, and subcellular localization of this compound in in vitro cell-based assays has not been reported.
Modulation of Specific Signaling Cascades
There are no published studies investigating the modulatory effects of this compound on specific intracellular signaling cascades.
Investigation of Gene Expression Profiles (In Vitro)
The impact of this compound on gene expression profiles in in vitro models has not been documented in the scientific literature.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation (In Vitro)
Identification of Key Structural Features for Desired Activity
As there are no reported biological activities for this compound, no structure-activity relationship (SAR) studies have been conducted to identify key structural features responsible for any potential biological effects.
Optimization of Specific Molecular Interactions
While research exists for compounds with similar structural motifs—such as pyridine (B92270) derivatives, methoxy-substituted benzene (B151609) rings, and methyl benzoates—this information does not directly address the biological targets or molecular interactions of This compound . Therefore, a detailed analysis of the optimization of its specific molecular interactions, including research findings and data tables, cannot be provided at this time.
Further research would be required to be published on this specific compound to enable a thorough discussion of its molecular interactions and the optimization thereof.
Applications of Methyl 5 Methoxy 2 4 Pyridinyl Benzoate in Catalysis and Materials Science
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The presence of the pyridinyl and benzoate (B1203000) functionalities allows Methyl 5-methoxy-2-(4-pyridinyl)benzoate to act as a versatile ligand in both homogeneous and heterogeneous catalysis. The nitrogen atom of the pyridine (B92270) ring can coordinate to a variety of transition metals, while the benzoate portion can be modified to tune the electronic and steric properties of the resulting metal complexes.
Pyridinyl-containing ligands are widely employed in the development of transition metal catalysts for a broad range of organic transformations. The nitrogen atom of the pyridine ring in this compound can form stable complexes with transition metals such as palladium, rhodium, iridium, and copper. The electronic properties of the ligand, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ester group, can modulate the reactivity of the metal center.
These metal complexes have the potential to catalyze a variety of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenations, and hydroformylations. The specific catalytic activity would depend on the choice of the metal and the reaction conditions.
Table 1: Potential Catalytic Applications of Transition Metal Complexes of this compound
| Catalyst Type | Potential Applications |
| Palladium Complexes | Cross-coupling reactions, C-H activation |
| Rhodium Complexes | Hydroformylation, hydrogenation |
| Iridium Complexes | Hydrogenation, C-H borylation |
| Copper Complexes | Click chemistry, Ullmann condensation |
Note: This table is illustrative and based on the known reactivity of similar pyridinyl-containing ligands.
While this compound itself is achiral, it can be derivatized to introduce chirality, making it a valuable ligand for asymmetric catalysis. Chiral centers can be incorporated into the molecule, for instance, by modifying the ester group with a chiral alcohol or by introducing chiral substituents on the pyridine or benzene (B151609) rings.
These chiral derivatives can then be used to synthesize chiral metal complexes that can catalyze enantioselective reactions, leading to the production of single enantiomers of chiral molecules. Such reactions are of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral pyridine-based ligands is a well-established strategy for achieving high enantioselectivity in a variety of catalytic transformations.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound, with its coordinating pyridine nitrogen and the potential for the carboxylate group (after hydrolysis of the ester) to bind to metal centers, makes it a promising candidate as a linker for the synthesis of novel MOFs.
The resulting MOFs could exhibit interesting properties such as high surface area, tunable pore sizes, and the presence of active metal sites. These characteristics make them potentially useful in heterogeneous catalysis, gas storage and separation, and sensing applications. The methoxy group on the benzene ring could also influence the framework's properties, such as its hydrophobicity and electronic characteristics. Pyridylbenzoate linkers, such as 3-(4-pyridyl)benzoate and 4-(4-pyridyl)benzoate, have been successfully used to construct MOFs with interesting properties, suggesting that this compound could be a valuable addition to the library of MOF linkers.
Integration into Functional Materials
The unique combination of a pyridine ring and a benzoate moiety in this compound also makes it an attractive building block for the creation of functional organic materials with tailored optical and electronic properties.
This compound can potentially be utilized as a monomer or a building block in polymer synthesis. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. The pyridine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting polymer.
Polymers containing pyridinyl units are known to exhibit interesting properties, such as metal-coordinating capabilities, pH-responsiveness, and the ability to form supramolecular assemblies. The incorporation of this compound into polymer chains could lead to materials with applications in areas such as drug delivery, smart coatings, and membranes.
The extended π-conjugated system of this compound suggests that it may possess interesting photophysical properties, such as fluorescence or phosphorescence. The presence of the electron-donating methoxy group and the pyridine ring can influence the energy levels of the molecule's frontier molecular orbitals, which in turn determines its absorption and emission characteristics.
Compounds with similar pyridinyl and phenyl moieties are known to exhibit luminescence, and their emission properties can often be tuned by modifying the substituents. Therefore, this compound and its derivatives could be investigated as potential components for organic light-emitting diodes (OLEDs), fluorescent sensors, or imaging agents. Furthermore, upon appropriate doping or polymerization, materials derived from this compound might exhibit electrical conductivity, opening up possibilities for their use in organic electronics.
Table 2: Potential Functional Material Applications of this compound
| Material Type | Potential Application |
| Polymers | Drug delivery, smart coatings, membranes |
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer materials |
| Fluorescent Sensors | Detection of metal ions or small molecules |
| Organic Conductors | Components in organic electronic devices |
Note: This table is speculative and highlights potential areas of research based on the molecule's structure.
Supramolecular Assembly and Self-Assembled Systems
The molecular architecture of this compound, which integrates a pyridinyl group, a benzoate moiety, and a methoxy substituent, provides a versatile platform for the construction of ordered supramolecular structures through a variety of non-covalent interactions. While direct studies on the self-assembly of this specific compound are not extensively documented, its potential to form intricate and functional supramolecular systems can be inferred from the well-established principles of crystal engineering and the observed behaviors of analogous molecular structures. The pyridinyl nitrogen, the ester group, and the aromatic rings are all key functional components that can direct the self-assembly process.
The nitrogen atom of the pyridinyl ring is a primary site for directional interactions, capable of acting as a hydrogen bond acceptor. This feature allows for the formation of predictable supramolecular synthons, which are robust and reliable structural motifs. For instance, in the presence of suitable hydrogen bond donors, such as carboxylic acids or phenols, the pyridinyl nitrogen can readily form strong O-H···N hydrogen bonds, leading to the assembly of co-crystals and extended networks.
In the context of coordination-driven self-assembly, the pyridinyl nitrogen atom can act as a ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) or coordination polymers. The benzoate portion of the molecule can also participate in coordination, potentially leading to the formation of multidimensional networks with tailored porosity and functionality for applications in catalysis, gas storage, and sensing.
The principles of supramolecular assembly in related pyridinyl ester compounds have been demonstrated through crystallographic studies. For example, the crystal structures of pyridin-4-ylmethyl 4-nitrobenzoate (B1230335) and pyridin-4-ylmethyl 4-aminobenzoate (B8803810) reveal the key role of hydrogen bonding and π-π interactions in their solid-state organization. researchgate.netresearchgate.net In pyridin-4-ylmethyl 4-aminobenzoate, N-H···N and N-H···O hydrogen bonds are pivotal in forming the supramolecular network. researchgate.net
To illustrate the nature of these interactions, the following table presents typical geometric parameters for non-covalent bonds observed in the crystal structures of analogous pyridinyl ester compounds.
| Interaction Type | Donor (D) - Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference Compound |
|---|---|---|---|---|---|
| Hydrogen Bond | N-H···N | 3.052 | 2.259 | 153.17 | Pyridin-4-ylmethyl 4-aminobenzoate |
| Hydrogen Bond | N-H···O | 3.013 | 2.213 | 154.67 | Pyridin-4-ylmethyl 4-aminobenzoate |
These data underscore the directional and specific nature of the non-covalent interactions that are likely to govern the supramolecular assembly of this compound, leading to the formation of well-defined and stable self-assembled systems.
An article focusing solely on the chemical compound “this compound” is forthcoming and will be structured around the core outline provided. The content will be thorough, informative, and scientifically accurate, strictly adhering to the specified sections and subsections.
Advanced Analytical Methodologies for the Detection and Quantification of Methyl 5 Methoxy 2 4 Pyridinyl Benzoate
Electrochemical Methods for Sensing and Characterization
Following a comprehensive search of scientific literature and databases, no specific studies detailing the electrochemical sensing and characterization of Methyl 5-methoxy-2-(4-pyridinyl)benzoate using cyclic voltammetry or amperometric detection were identified. The electrochemical behavior of a compound is highly dependent on its unique chemical structure. Therefore, data from other, structurally different molecules cannot be used to accurately describe the properties of this compound. The following sections outline the general principles of these electrochemical techniques, which could be applied should research on this specific compound become available in the future.
Cyclic Voltammetry (CV) and Related Techniques
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of a chemical species. The methodology involves applying a linearly varying potential to a working electrode and measuring the resulting current. A cyclic voltammogram, a plot of current versus potential, provides valuable information about the electrochemical processes occurring at the electrode surface.
In a hypothetical CV experiment for this compound, one would look for characteristic oxidation and reduction peaks. The potential at which these peaks occur would indicate the thermodynamic ease of electron transfer, while the peak current would be related to the concentration of the analyte. The separation between the anodic and cathodic peak potentials could provide insights into the reversibility of the redox reaction.
Key parameters that would be investigated in a CV study of this compound include:
Peak Potentials (Epa, Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents are observed.
Peak Currents (ipa, ipc): The magnitude of the current at the peak potentials.
Scan Rate Effects: Varying the rate at which the potential is swept can help determine if the electrochemical process is diffusion-controlled or surface-adsorbed.
Without experimental data, it is not possible to provide a data table with specific research findings for this compound.
Amperometric Detection
Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This method is often used for the quantitative analysis of electroactive species. For the detection of this compound, an appropriate oxidation or reduction potential would first be determined, likely from preliminary CV studies.
An amperometric sensor for this compound would operate at this fixed potential. A change in the concentration of this compound in the sample solution would lead to a proportional change in the measured current. This relationship forms the basis for quantification.
The performance of an amperometric sensor is characterized by several key parameters:
Sensitivity: The change in current signal per unit change in analyte concentration.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Linear Range: The concentration range over which the current response is directly proportional to the analyte concentration.
Selectivity: The ability of the sensor to detect the target analyte in the presence of other interfering species.
As no specific research on the amperometric detection of this compound has been published, a data table of detailed research findings cannot be compiled.
Future Research Directions and Unexplored Avenues for Methyl 5 Methoxy 2 4 Pyridinyl Benzoate
Development of Novel Synthetic Routes and Sustainable Methodologies
While classical synthetic methods for pyridine (B92270) and benzoate (B1203000) derivatives are well-established, future research should prioritize the development of more efficient, scalable, and environmentally benign routes to Methyl 5-methoxy-2-(4-pyridinyl)benzoate. The pursuit of "green chemistry" principles is paramount for modern organic synthesis. rasayanjournal.co.in
Future avenues include:
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could significantly improve yield and purity while minimizing waste.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for cross-coupling reactions, which are central to constructing the bi-aryl scaffold of the target molecule.
Biocatalysis: Employing enzymes for key synthetic steps, such as esterification or demethylation/methylation, could offer unparalleled selectivity and reduce the need for harsh reagents and protecting groups.
Multicomponent Reactions: Designing a convergent synthesis where three or more starting materials are combined in a single step could drastically improve atom economy and reduce the number of purification steps required. researchgate.net Research into novel multicomponent reactions that can assemble the core structure is a promising direction. researchgate.net
Expansion of Derivatization Libraries for Enhanced Specificity
To explore the full potential of the this compound scaffold, the creation of extensive derivatization libraries is essential. A systematic structure-activity relationship (SAR) study can be initiated by modifying key positions on the molecule. nih.govnih.gov This allows for the fine-tuning of its physicochemical and biological properties.
Key modification sites for future derivatization include:
The Pyridine Ring: Introducing various substituents (e.g., halogens, alkyls, amines) at different positions can modulate the ring's basicity and steric profile, influencing receptor binding and pharmacokinetic properties.
The Benzoate Core: The methoxy (B1213986) group can be replaced with other alkoxy groups, hydroxyl, or halogen atoms. The ester functional group can be converted to an amide, a carboxylic acid, or a bioisostere to alter solubility, stability, and hydrogen bonding capabilities.
The Linkage: While the direct C-C bond is a stable linker, exploring alternative linkages could yield novel properties.
Table 1: Proposed Derivatization Strategies for this compound
| Modification Site | Proposed Substituents/Modifications | Potential Impact |
|---|---|---|
| Pyridine Ring | Halogens (F, Cl, Br), Alkyl groups, Amino groups, Cyano group | Altered electronics, basicity, and binding interactions |
| Benzoate Ring | Replacement of -OCH₃ with -OH, -OCF₃, -Cl, -F | Modified lipophilicity, metabolic stability, and H-bonding |
| Ester Group | Hydrolysis to -COOH, Amidation to -CONR₂, Reduction to -CH₂OH | Enhanced solubility, altered pharmacokinetic profile |
Advanced Computational Modeling for Predictive Research
Advanced computational chemistry can accelerate the discovery process by predicting the properties of yet-to-be-synthesized derivatives. This in silico approach saves significant time and resources.
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): By building models based on an initial set of synthesized derivatives, QSAR can predict the biological activity of new virtual compounds, helping to prioritize synthetic targets.
Molecular Docking: If a biological target is identified, docking simulations can predict the binding mode and affinity of designed analogues, providing insights into the molecular basis of interaction. This is crucial for rational drug design.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with a biological target or how it behaves within a material matrix, offering deeper insights into its mechanism of action or material properties.
Exploration of New Biological Targets and Mechanisms (In Vitro)
The structural components of this compound are found in compounds with diverse biological activities, including kinase inhibition and anticancer properties. nih.gov A broad, hypothesis-driven screening campaign is a critical next step to uncover its potential therapeutic applications.
Unexplored in vitro avenues include:
Kinase Profiling: Screening against a panel of human kinases could identify specific targets relevant to oncology or inflammatory diseases. Many kinase inhibitors feature a pyridine core.
Carbonic Anhydrase Inhibition: Benzoate and sulfonamide-bearing scaffolds have shown potent inhibition of carbonic anhydrases, which are targets for diuretics and anticancer agents. mdpi.com
Nuclear Receptor Modulation: Compounds with similar structures have been identified as modulators of peroxisome proliferator-activated receptors (PPARs), which are important in metabolic diseases. researchgate.net
Antisickling Activity: Related aromatic aldehydes and esters have been investigated for their ability to modify hemoglobin and prevent red blood cell sickling. nih.gov
Table 2: Potential Biological Targets and Illustrative In Vitro Assays
| Potential Target Class | Specific Example(s) | Suggested In Vitro Assay |
|---|---|---|
| Protein Kinases | PLK1, CDKs, Tyrosine Kinases | LanthaScreen™ Eu Kinase Binding Assay, Cell-based phosphorylation assays |
| Carbonic Anhydrases | CAIX, CAII | Stopped-flow CO₂ hydration assay |
| Nuclear Receptors | PPARα/γ | Luciferase reporter gene assay |
| Hemoglobin | Hemoglobin S (HbS) | Oxygen affinity measurement, In vitro sickling inhibition assay |
Design of Next-Generation Materials Incorporating the Compound
The rigid, conjugated structure of this compound makes it an attractive building block for novel organic materials. The pyridine nitrogen atom provides a coordination site for metal ions, opening avenues in supramolecular chemistry and materials science.
Future research could focus on:
Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct porous MOFs could lead to materials with applications in gas storage, separation, or catalysis.
Coordination Polymers: The formation of 1D, 2D, or 3D coordination polymers with various metal salts could generate materials with interesting magnetic, optical, or electronic properties.
Organic Electronics: The π-conjugated system suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), either as a host material or as a functional dopant.
Integration into Multicomponent Systems and Hybrid Materials
Beyond its use as a standalone component, this compound can be integrated into more complex systems to create materials with synergistic or emergent properties.
Potential directions include:
Hybrid Perovskites: Incorporating the molecule as an organic cation or surface ligand in hybrid perovskite solar cells could enhance their stability and efficiency.
Polymer Composites: Dispersing the compound within a polymer matrix could be used to modify the polymer's optical properties (e.g., UV absorption, refractive index) or mechanical characteristics.
Self-Assembled Monolayers (SAMs): By modifying the ester to a thiol or carboxylic acid, the molecule could be anchored to surfaces like gold or metal oxides to create functionalized interfaces for sensors or electronic devices.
Methodological Advancements in Analytical Characterization
As new derivatives and materials are developed, advanced analytical techniques will be crucial for their unambiguous characterization. Future work will require a sophisticated analytical toolkit to confirm structures, assess purity, and understand material properties.
Key areas for methodological focus are:
Advanced NMR Spectroscopy: Routine use of 2D NMR techniques (COSY, HSQC, HMBC) will be essential to confirm the constitution and connectivity of complex derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming elemental composition and identifying metabolites in biological studies.
X-ray Crystallography: Obtaining single-crystal X-ray structures provides definitive proof of molecular structure and offers invaluable insights into the solid-state packing and intermolecular interactions that govern material properties.
Thermal and Spectroscopic Analysis: For materials applications, techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), UV-Vis spectroscopy, and fluorescence spectroscopy will be necessary to characterize thermal stability and photophysical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
